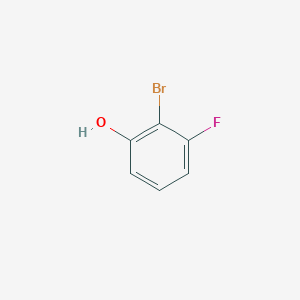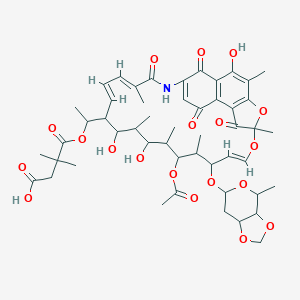
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide, also known as PDP, is a chemical compound that has been studied for its potential applications in scientific research. PDP is a highly stable and water-soluble compound that has shown promising results in a variety of research fields.
作用機序
The mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. This compound has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can increase the viability of neuronal cells and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function and reduce the size of tumors in animal models.
実験室実験の利点と制限
One of the main advantages of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its stability and water solubility, which makes it easy to work with and administer. Additionally, this compound has been shown to have low toxicity and minimal side effects. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating neurodegenerative diseases and cancer. Finally, studies are needed to determine the optimal dosage and administration of this compound for different applications.
合成法
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetramethylpyrazine with hydrogen peroxide and a catalyst. The resulting compound is then oxidized to produce this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been studied for its potential applications in a variety of research fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor effects and may have potential applications in developing new cancer therapies. In drug development, this compound has been used as a model compound for developing new drugs with similar properties.
特性
CAS番号 |
118176-36-6 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
4-hydroxy-2,3,5,5,6-pentamethyl-1-oxido-2,3-dihydropyrazin-1-ium |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6-7,13H,1-5H3 |
InChIキー |
FSBCMDYEKJICND-UHFFFAOYSA-N |
SMILES |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
正規SMILES |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



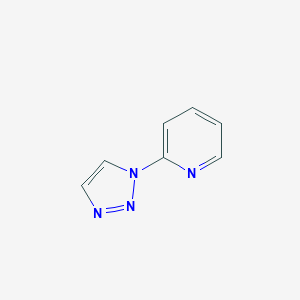
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)

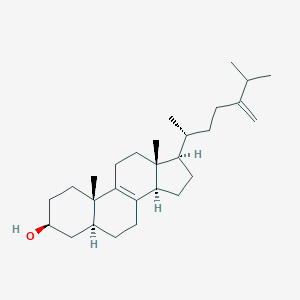
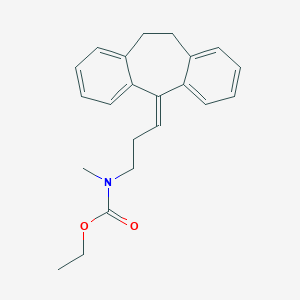

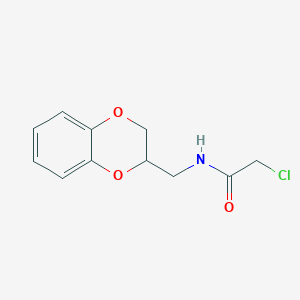
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)



![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
